
5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile
Overview
Description
5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile (C₁₆H₂₄N₂O₂; exact mass: 276.18 ) is a nitrile-containing aromatic compound characterized by a 3,4-dimethoxyphenyl group and an isopropyl substituent. It is structurally related to verapamil (C₂₇H₃₈N₂O₄), a calcium channel blocker, but differs in its substitution pattern: the methylamino group in verapamil is replaced by a primary amine in this compound . Evidence suggests it is a metabolite of verapamil observed in rat and dog studies, arising from N-demethylation . Its solubility profile indicates poor aqueous solubility, typical of lipophilic nitriles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of a suitable precursor with methoxy reagents under controlled conditions to introduce the dimethoxy groups.
Introduction of the Isopropyl Group: The isopropyl group is introduced through alkylation reactions using isopropyl halides in the presence of a base.
Amino Group Addition: The amino group is added via nucleophilic substitution reactions.
Nitrile Group Formation: The nitrile group is introduced through cyanation reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the dimethoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium hydride (NaH) are used for nucleophilic substitution reactions.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted phenyl derivatives depending on the substituents introduced.
Scientific Research Applications
5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Verapamil (5-((3,4-Dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile)
- Structural Differences: Verapamil contains a methylamino group and an additional 3,4-dimethoxyphenethyl moiety, enhancing its bulk and lipophilicity compared to the simpler primary amine derivative .
- Pharmacological Activity: Verapamil is a potent L-type calcium channel blocker used clinically for hypertension and arrhythmias, while 5-amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile lacks direct therapeutic applications and is primarily a metabolic intermediate .
- Metabolic Relationship: The demethylation of verapamil’s tertiary amine group generates the 5-amino derivative, which may exhibit altered pharmacokinetics (e.g., reduced plasma protein binding) .
2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-Triazole-3-yl)thio)acetic Acid
- Structural Features : This triazole derivative shares the 3,4-dimethoxyphenyl group but incorporates a triazole-thioacetic acid scaffold instead of a nitrile.
- Properties : Predicted to have low acute toxicity (via GUSAR modeling) and enhanced water solubility due to the carboxylic acid group, contrasting with the insolubility of the nitrile .
Other Dimethoxyphenyl Nitriles
- Examples: α-((N-Methyl-N-homoveratryl)oxy)phenylacetonitrile (a verapamil analog) and 2-(3,4-dimethoxyphenyl)-2-isopropyl-5-methylaminovaleronitrile (another verapamil metabolite).
- Key Differences: These compounds vary in amine substitution (e.g., methylamino vs. primary amine) and ether linkages, influencing their receptor binding and metabolic stability .
Data Table: Comparative Analysis
Research Findings and Implications
- Metabolic Pathways: The 5-amino derivative’s formation via verapamil demethylation suggests species-specific metabolism (observed in rats and dogs) .
- Toxicity and Stability: Unlike verapamil, the primary amine structure of this compound may reduce cytochrome P450-mediated interactions but increase susceptibility to oxidative degradation .
- Synthetic Analogs : Triazole-based dimethoxyphenyl compounds demonstrate how structural modifications (e.g., replacing nitriles with carboxylic acids) can optimize solubility and toxicity profiles for drug development .
Biological Activity
5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile, also known as a metabolite of Norverapamil, is a compound belonging to the phenylalkylamine class. It has garnered interest in pharmacological research due to its potential biological activities, particularly in cardiovascular pharmacology. This article provides a detailed examination of its biological activity, including mechanisms of action, cellular effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of approximately 320.39 g/mol. The compound features an amino group, a dimethoxyphenyl group, an isopropyl group, and a nitrile group, contributing to its unique biological properties.
The primary mechanism through which this compound exerts its biological effects is through modulation of calcium channels. As a metabolite of Norverapamil, it shares similar properties with calcium channel blockers. These compounds inhibit voltage-dependent calcium channels, leading to decreased intracellular calcium levels and subsequent effects on cardiac contractility and vascular smooth muscle relaxation.
Key Mechanisms:
- Calcium Channel Blockade : Inhibits calcium influx into cells, reducing cardiac contractility and promoting vasodilation.
- Gene Expression Modulation : Alters the expression of genes involved in cardiac function and vascular tone.
- Interaction with Drug Transporters : Inhibits ATP-binding cassette (ABC) transporters, affecting drug efflux in cancer cells .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Cardiovascular Effects :
-
Anticancer Potential :
- Studies suggest that this compound may have anticancer properties by modulating cellular signaling pathways involved in tumor growth and metastasis.
-
Neuroprotective Effects :
- Emerging evidence indicates potential neuroprotective roles through modulation of calcium dynamics in neuronal cells.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Cardiac Function : A study demonstrated that administration of Norverapamil (and by extension its metabolite) resulted in significant reductions in heart rate and blood pressure in hypertensive models .
- Cancer Research : In vitro studies indicated that the compound inhibited growth in various cancer cell lines by interfering with cell cycle progression and inducing apoptosis.
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing 5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile?
- Methodological Answer : Characterization should combine spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to confirm the positions of the amino, isopropyl, and dimethoxyphenyl groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity. For stability studies, High-Performance Liquid Chromatography (HPLC) with UV-Vis detection monitors degradation under varying conditions (e.g., pH, temperature). Reference protocols from structurally similar nitrile-containing compounds, such as substitution reaction analyses in phenylacetonitrile derivatives, can guide method optimization .
Q. How can synthetic routes for this compound be optimized to improve yield?
- Methodological Answer : Employ statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a Central Composite Design (CCD) identifies interactions between variables and pinpoints optimal conditions. This approach reduces trial-and-error inefficiencies and aligns with ICReDD’s framework for integrating computational predictions (e.g., quantum chemical calculations of transition states) with experimental validation .
Q. What are the stability considerations for this compound under storage?
- Methodological Answer : Conduct accelerated stability studies using ICH guidelines (Q1A). Store samples under controlled humidity (e.g., 75% RH), temperature (25°C, 40°C), and light exposure (ICH Q1B). Monitor degradation products via HPLC-MS and correlate findings with computational predictions of hydrolysis pathways (e.g., nitrile group reactivity). Such dual experimental-computational workflows are standard in pharmaceutical precursor studies .
Advanced Research Questions
Q. How can contradictions in reported reaction yields for this compound be resolved?
- Methodological Answer : Perform meta-analysis of existing literature to identify variables causing discrepancies (e.g., solvent purity, catalyst sourcing). Reproduce experiments under strictly controlled conditions, using DoE to isolate confounding factors. For instance, if conflicting data arise from solvent effects, use COSMO-RS simulations to predict solvation energies and validate with kinetic studies. This aligns with ICReDD’s feedback loop for reconciling computational and experimental data .
Q. What computational strategies are effective for predicting the compound’s reactivity in novel reactions?
- Methodological Answer : Use density functional theory (DFT) to model reaction pathways, focusing on the nitrile group’s electrophilicity and steric effects from the isopropyl substituent. Transition state analysis (e.g., NEB method) identifies kinetic barriers. Pair this with machine learning models trained on analogous compounds (e.g., 2-(2-Iodo-4,5-dimethoxyphenyl)acetonitrile) to predict regioselectivity in substitution reactions. Integrate results with robotic screening platforms for rapid validation .
Q. How can heterogeneous catalysis be applied to improve scalability of this compound’s synthesis?
- Methodological Answer : Screen solid catalysts (e.g., zeolites, metal-organic frameworks) for reusability and activity in nitrile formation. Use Brunauer-Emmett-Teller (BET) surface area analysis and Temperature-Programmed Desorption (TPD) to correlate catalyst porosity with reaction efficiency. For example, mesoporous silica catalysts may reduce steric hindrance from the bulky isopropyl group. Reference CRDC subclass RDF2050104 on membrane/separation technologies to design continuous-flow systems for catalyst recovery .
Q. What strategies address low solubility in aqueous systems for biological assays?
- Methodological Answer : Employ co-solvency approaches (e.g., DMSO-water mixtures) with phase diagrams to identify solubility thresholds. Alternatively, synthesize prodrug derivatives (e.g., amino-protected analogs) to enhance hydrophilicity. Use Molecular Dynamics (MD) simulations to predict solvation free energies and guide structural modifications. Cross-reference protocols from medicinal chemistry studies on phenyl-furan methanol derivatives for analog design .
Q. Data Contradiction & Validation
Q. How should researchers validate conflicting bioactivity data for this compound?
- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) and validate via orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays). Use PubChem’s BioActivity data (if available) to compare with in-house results. For unreported data, apply cheminformatics tools to predict targets via similarity searching (e.g., 5-Amino-3-phenyl-isothiazole-4-carbonitrile analogs) and confirm experimentally .
Properties
IUPAC Name |
5-amino-2-(3,4-dimethoxyphenyl)-2-propan-2-ylpentanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-12(2)16(11-18,8-5-9-17)13-6-7-14(19-3)15(10-13)20-4/h6-7,10,12H,5,8-9,17H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWOSFAANAZHKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCN)(C#N)C1=CC(=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10893324 | |
Record name | 5-Amino-2-(3,4-dimethoxyphenyl)-2-(2-propanyl)pentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10893324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27487-66-7 | |
Record name | Alpha-(3-aminopropyl)-3,4-dimethoxy-alpha-(1-methylethyl)benzeneacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027487667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Amino-2-(3,4-dimethoxyphenyl)-2-(2-propanyl)pentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10893324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 27487-66-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | D-620 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HT7NT1N2O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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